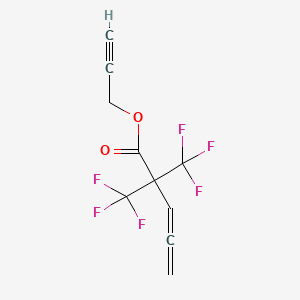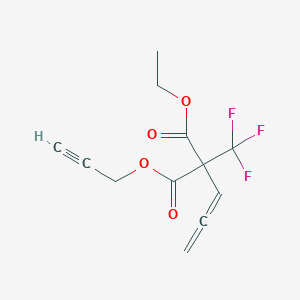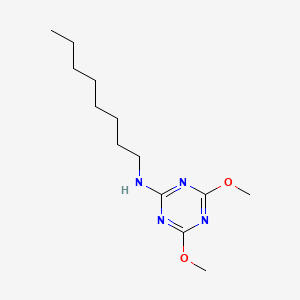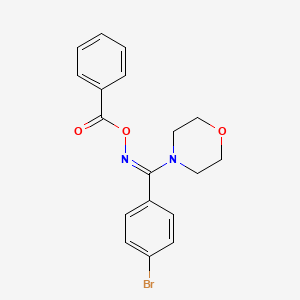
4,4'-(9H-fluorene-3,6-diyldiimino)bis(4-oxobutanoic acid)
Descripción general
Descripción
4,4'-(9H-fluorene-3,6-diyldiimino)bis(4-oxobutanoic acid), also known as FDI, is a synthetic compound that has gained significant attention in scientific research. FDI is a bifunctional molecule that contains two carbonyl groups and two amino groups, making it an ideal candidate for various applications in the fields of chemistry, biology, and medicine.
Mecanismo De Acción
The mechanism of action of 4,4'-(9H-fluorene-3,6-diyldiimino)bis(4-oxobutanoic acid) is not fully understood, but it is believed to involve the inhibition of enzymes involved in cancer cell growth. 4,4'-(9H-fluorene-3,6-diyldiimino)bis(4-oxobutanoic acid) has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis.
Biochemical and physiological effects:
4,4'-(9H-fluorene-3,6-diyldiimino)bis(4-oxobutanoic acid) has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4,4'-(9H-fluorene-3,6-diyldiimino)bis(4-oxobutanoic acid) can inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. 4,4'-(9H-fluorene-3,6-diyldiimino)bis(4-oxobutanoic acid) has also been shown to inhibit the activity of MMPs, which are involved in cancer cell invasion and metastasis. In addition, 4,4'-(9H-fluorene-3,6-diyldiimino)bis(4-oxobutanoic acid) has been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4,4'-(9H-fluorene-3,6-diyldiimino)bis(4-oxobutanoic acid) in lab experiments is its bifunctional nature, which allows it to be used as a ligand for various metal catalyzed reactions. 4,4'-(9H-fluorene-3,6-diyldiimino)bis(4-oxobutanoic acid) is also relatively easy to synthesize, making it readily available for research purposes. One limitation of 4,4'-(9H-fluorene-3,6-diyldiimino)bis(4-oxobutanoic acid) is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research involving 4,4'-(9H-fluorene-3,6-diyldiimino)bis(4-oxobutanoic acid). One area of interest is the development of 4,4'-(9H-fluorene-3,6-diyldiimino)bis(4-oxobutanoic acid)-based fluorescent probes for the detection of metal ions and amino acids. Another potential direction is the investigation of 4,4'-(9H-fluorene-3,6-diyldiimino)bis(4-oxobutanoic acid) as a potential therapeutic agent for the treatment of cancer. Additionally, the use of 4,4'-(9H-fluorene-3,6-diyldiimino)bis(4-oxobutanoic acid) as a ligand for metal catalyzed reactions could be further explored.
Aplicaciones Científicas De Investigación
4,4'-(9H-fluorene-3,6-diyldiimino)bis(4-oxobutanoic acid) has been used in various scientific research applications, including catalysis, fluorescence sensing, and biomedical applications. In catalysis, 4,4'-(9H-fluorene-3,6-diyldiimino)bis(4-oxobutanoic acid) has been used as a ligand for various metal catalyzed reactions, such as Suzuki-Miyaura cross-coupling reactions. In fluorescence sensing, 4,4'-(9H-fluorene-3,6-diyldiimino)bis(4-oxobutanoic acid) has been used as a fluorescent probe for the detection of metal ions and amino acids. In biomedical applications, 4,4'-(9H-fluorene-3,6-diyldiimino)bis(4-oxobutanoic acid) has been investigated as a potential anticancer agent, due to its ability to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
4-[[6-(3-carboxypropanoylamino)-9H-fluoren-3-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6/c24-18(5-7-20(26)27)22-14-3-1-12-9-13-2-4-15(11-17(13)16(12)10-14)23-19(25)6-8-21(28)29/h1-4,10-11H,5-9H2,(H,22,24)(H,23,25)(H,26,27)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCXKQOLDRYTSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)NC(=O)CCC(=O)O)C3=C1C=CC(=C3)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(9H-fluorene-3,6-diyldiimino)bis(4-oxobutanoic acid) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(5-nitro-2-furyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B3829653.png)
![2'-(4-bromophenyl)-1',10b'-dihydrospiro[cyclopentane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B3829654.png)
![2-(4-chlorophenyl)[1,3]thiazolo[4,5-c]quinoline](/img/structure/B3829670.png)

![4-[(diphenylacetyl)amino]-N-(3-hydroxyphenyl)benzamide](/img/structure/B3829681.png)
![3-{5-[(4-carboxyphenyl)sulfonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoic acid](/img/structure/B3829698.png)
![2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-methyl-2-propen-1-yl)acetamide](/img/structure/B3829705.png)
![2-hydroxy-5-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B3829709.png)
![4-[5-(4-carboxybenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]-2-hydroxybenzoic acid](/img/structure/B3829716.png)
![2-{[(3S*,4S*)-3-hydroxy-4-(2-naphthyl)piperidin-1-yl]methyl}benzoic acid](/img/structure/B3829725.png)



